REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])C.[CH:8]1[CH:13]=[CH:12][C:11]([C@@H:14]([NH2:18])[C:15]([OH:17])=[O:16])=[CH:10][CH:9]=1>C(O)=O>[CH:1]([NH:18][CH:14]([C:11]1[CH:10]=[CH:9][CH:8]=[CH:13][CH:12]=1)[C:15]([OH:17])=[O:16])=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)[C@H](C(=O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After about 10 minutes
|
Duration
|
10 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC(C(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |